An In-depth Technical Guide to 2,4-Diamino-6-methoxy-1,3,5-triazine (CAS: 2827-45-4)
An In-depth Technical Guide to 2,4-Diamino-6-methoxy-1,3,5-triazine (CAS: 2827-45-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2,4-Diamino-6-methoxy-1,3,5-triazine. This document is intended to serve as a valuable resource for researchers and professionals involved in agrochemical synthesis, pharmaceutical development, and materials science.
Core Properties and Identification
2,4-Diamino-6-methoxy-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine family. Its structure, characterized by a triazine ring with two amino groups and one methoxy group, makes it a versatile intermediate in the synthesis of more complex molecules.[1] It is primarily recognized for its role as a precursor in the manufacturing of herbicides and as a building block in the development of pharmaceutical agents.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2827-45-4 | [1][3][4] |
| Molecular Formula | C₄H₇N₅O | [1][5] |
| Molecular Weight | 141.13 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Predicted pKa | 4.0 ± 0.10 | [5] |
| Purity | >98.0% (by HPLC) | [3] |
Spectroscopic Data (Reference)
Table 2: Reference Spectroscopic Data for Related Triazine Compounds
| Spectroscopic Technique | Compound | Key Peaks/Shifts |
| ¹H NMR | 2,4-Dihydrazino-6-methoxy-1,3,5-triazine (in D₂O-drop TFA) | δ 3.65 (s, 3H, OCH₃) |
| ¹³C NMR | 2,4-Dihydrazino-6-methoxy-1,3,5-triazine (in D₂O-drop TFA) | δ 64.1, 162.3, 162.9 |
| IR (KBr, cm⁻¹) | 2,4-Dihydrazino-6-methoxy-1,3,5-triazine | 3296, 3199, 1584, 1548, 1497 |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of 2,4-Diamino-6-methoxy-1,3,5-triazine, based on established methods for similar triazine derivatives.
Synthesis
A common and efficient method for the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines is the reaction of dicyandiamide with the corresponding nitrile under microwave irradiation. This "green chemistry" approach often results in high yields, short reaction times, and a reduction in solvent use.
Protocol: Microwave-Assisted Synthesis from Dicyandiamide and a Methoxy-containing Nitrile Precursor
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Reactant Preparation: In a microwave-safe reaction vessel, combine dicyandiamide (1 equivalent) and a suitable methoxy-containing nitrile precursor.
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Solvent Addition: Add a minimal amount of a high-boiling point solvent, such as dimethyl sulfoxide (DMSO), to facilitate homogenization.
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Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time. Typical conditions for similar reactions are 150-200°C for 10-30 minutes.
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Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product.
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Isolation: The crude product is collected by filtration, washed with water, and then dried.
Alternatively, synthesis can be achieved through the sequential substitution of cyanuric chloride.
Protocol: Synthesis from Cyanuric Chloride
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First Substitution (Methoxy Group): Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0-5°C. Add a solution of sodium methoxide in methanol dropwise while maintaining the temperature.
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Second and Third Substitution (Amino Groups): To the resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine, add aqueous ammonia and heat the mixture to facilitate the substitution of the remaining chlorine atoms with amino groups.
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Isolation and Purification: The product precipitates upon cooling and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Purification
Recrystallization is a standard method for the purification of the final product.
Protocol: Recrystallization
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Solvent Selection: Dissolve the crude 2,4-Diamino-6-methoxy-1,3,5-triazine in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or water).
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Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
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Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and confirming the identity of the synthesized compound.
Protocol: High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220-254 nm for triazines).
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Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A capillary column suitable for polar compounds (e.g., DB-Wax).
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Carrier Gas: Helium.
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Injector and Oven Program: Optimize the temperature program to ensure proper volatilization and separation.
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Ionization: Electron Impact (EI).
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Detection: Mass spectrometer scanning a suitable mass range to observe the molecular ion and characteristic fragments.
